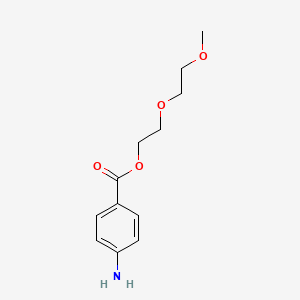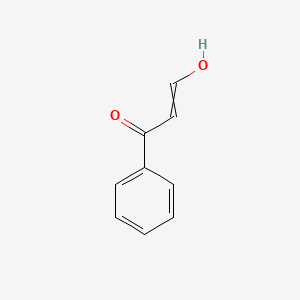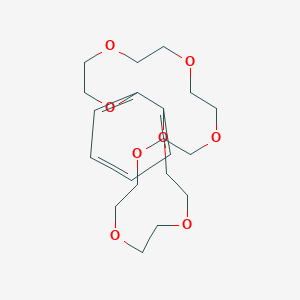![molecular formula C9H12N6 B14158672 6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine CAS No. 14393-73-8](/img/structure/B14158672.png)
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazole ring fused to a pyridazine ring, with a piperidine group attached to the tetrazole ring. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be carried out under mild conditions, often in the presence of a suitable solvent such as tetrahydrofuran or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the potential hazards associated with handling azides and other reactive intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication .
Vergleich Mit ähnlichen Verbindungen
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine can be compared with other similar compounds, such as:
6-Azidotetrazolo[1,5-b]pyridazine: Known for its explosive properties and use in energetic materials.
6-Methylnitramimo-7-nitro-8-aminotetrazolo[1,5-b]pyridazine: A potential booster explosive with good detonation velocities and impact sensitivity.
1,2,3-Triazolo[1,5-b]pyridazine: Used in medicinal chemistry for its inhibitory effects on specific enzymes.
The uniqueness of this compound lies in its combination of a piperidine group with the tetrazolo[1,5-b]pyridazine scaffold, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
14393-73-8 |
|---|---|
Molekularformel |
C9H12N6 |
Molekulargewicht |
204.23 g/mol |
IUPAC-Name |
6-piperidin-1-yltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C9H12N6/c1-2-6-14(7-3-1)9-5-4-8-10-12-13-15(8)11-9/h4-5H,1-3,6-7H2 |
InChI-Schlüssel |
IFVVBQDCGRLKOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NN3C(=NN=N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)

![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)

![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B14158626.png)



![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)


![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)

